![molecular formula C10H16N2O B13117473 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL CAS No. 620958-69-2](/img/structure/B13117473.png)
1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The specific structure of this compound includes a fused pyrrole and pyrazine ring, making it a unique and interesting subject for chemical research.
Métodos De Preparación
The synthesis of 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the use of 2-pyrrolyltrichloroacetone as a starting material. The process includes monoesterification with ethylene glycol, followed by bromine displacement of the hydroxy group, cyclization to form a lactone, and subsequent amidation . This method ensures the formation of the desired compound with high purity and yield.
Análisis De Reacciones Químicas
1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Due to its kinase inhibitory properties, it is being investigated for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL involves its interaction with molecular targets such as PIM kinases. These kinases play a crucial role in regulating cell growth, survival, and proliferation. By inhibiting PIM kinases, the compound can disrupt these cellular processes, leading to the degradation of proteins like c-Myc, which are essential for cancer cell survival .
Comparación Con Compuestos Similares
1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL can be compared with other similar compounds such as:
3,4-Dihydropyrrolo[1,2-A]pyrazin-1(2H)-one: This compound shares a similar core structure but lacks the propan-2-OL group.
Pyrrolo[1,2-a]pyrazine-1,4-dione: Another related compound with a different substitution pattern, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
620958-69-2 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H16N2O/c1-9(13)7-11-5-6-12-4-2-3-10(12)8-11/h2-4,9,13H,5-8H2,1H3 |
Clave InChI |
WSTRRLXKPYHHHC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN2C=CC=C2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




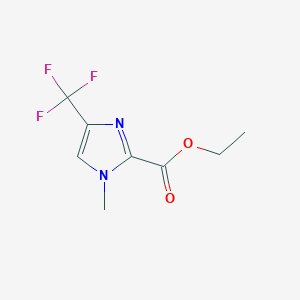
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
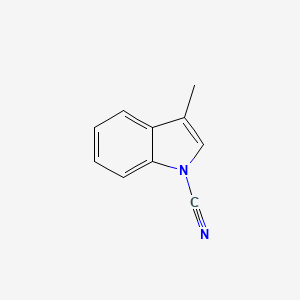
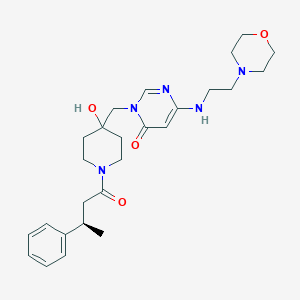

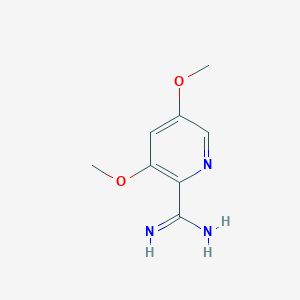
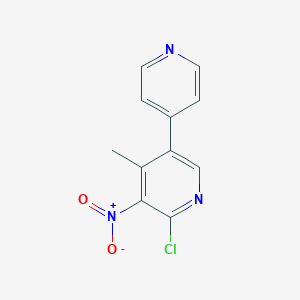
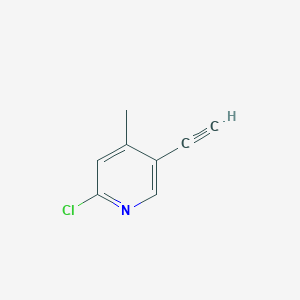

![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)

